Cas no 2228826-09-1 (tert-butyl N-1-amino-3-(1-methyl-1H-pyrazol-5-yl)propan-2-ylcarbamate)

tert-butyl N-1-amino-3-(1-methyl-1H-pyrazol-5-yl)propan-2-ylcarbamate Chemical and Physical Properties
Names and Identifiers
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- tert-butyl N-1-amino-3-(1-methyl-1H-pyrazol-5-yl)propan-2-ylcarbamate
- EN300-1886375
- tert-butyl N-[1-amino-3-(1-methyl-1H-pyrazol-5-yl)propan-2-yl]carbamate
- 2228826-09-1
-
- Inchi: 1S/C12H22N4O2/c1-12(2,3)18-11(17)15-9(8-13)7-10-5-6-14-16(10)4/h5-6,9H,7-8,13H2,1-4H3,(H,15,17)
- InChI Key: YPLAUQVCVFMGNA-UHFFFAOYSA-N
- SMILES: O(C(NC(CN)CC1=CC=NN1C)=O)C(C)(C)C
Computed Properties
- Exact Mass: 254.17427596g/mol
- Monoisotopic Mass: 254.17427596g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 18
- Rotatable Bond Count: 6
- Complexity: 278
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 82.2Ų
- XLogP3: 0.4
tert-butyl N-1-amino-3-(1-methyl-1H-pyrazol-5-yl)propan-2-ylcarbamate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1886375-10g |
tert-butyl N-[1-amino-3-(1-methyl-1H-pyrazol-5-yl)propan-2-yl]carbamate |
2228826-09-1 | 10g |
$6882.0 | 2023-09-18 | ||
Enamine | EN300-1886375-10.0g |
tert-butyl N-[1-amino-3-(1-methyl-1H-pyrazol-5-yl)propan-2-yl]carbamate |
2228826-09-1 | 10g |
$6882.0 | 2023-06-01 | ||
Enamine | EN300-1886375-5.0g |
tert-butyl N-[1-amino-3-(1-methyl-1H-pyrazol-5-yl)propan-2-yl]carbamate |
2228826-09-1 | 5g |
$4641.0 | 2023-06-01 | ||
Enamine | EN300-1886375-5g |
tert-butyl N-[1-amino-3-(1-methyl-1H-pyrazol-5-yl)propan-2-yl]carbamate |
2228826-09-1 | 5g |
$4641.0 | 2023-09-18 | ||
Enamine | EN300-1886375-0.5g |
tert-butyl N-[1-amino-3-(1-methyl-1H-pyrazol-5-yl)propan-2-yl]carbamate |
2228826-09-1 | 0.5g |
$1536.0 | 2023-09-18 | ||
Enamine | EN300-1886375-2.5g |
tert-butyl N-[1-amino-3-(1-methyl-1H-pyrazol-5-yl)propan-2-yl]carbamate |
2228826-09-1 | 2.5g |
$3136.0 | 2023-09-18 | ||
Enamine | EN300-1886375-0.25g |
tert-butyl N-[1-amino-3-(1-methyl-1H-pyrazol-5-yl)propan-2-yl]carbamate |
2228826-09-1 | 0.25g |
$1472.0 | 2023-09-18 | ||
Enamine | EN300-1886375-0.1g |
tert-butyl N-[1-amino-3-(1-methyl-1H-pyrazol-5-yl)propan-2-yl]carbamate |
2228826-09-1 | 0.1g |
$1408.0 | 2023-09-18 | ||
Enamine | EN300-1886375-1.0g |
tert-butyl N-[1-amino-3-(1-methyl-1H-pyrazol-5-yl)propan-2-yl]carbamate |
2228826-09-1 | 1g |
$1599.0 | 2023-06-01 | ||
Enamine | EN300-1886375-1g |
tert-butyl N-[1-amino-3-(1-methyl-1H-pyrazol-5-yl)propan-2-yl]carbamate |
2228826-09-1 | 1g |
$1599.0 | 2023-09-18 |
tert-butyl N-1-amino-3-(1-methyl-1H-pyrazol-5-yl)propan-2-ylcarbamate Related Literature
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Satyam Kumar,G. D. Dwivedi,Shiv Kumar,R. B. Mathur,U. Saxena,A. K. Ghosh,Amish G. Joshi,H. D. Yang,Sandip Chatterjee Dalton Trans., 2015,44, 3109-3117
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Bin Hai,Binqi Wang,Min Yu RSC Adv., 2021,11, 14710-14716
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Natasha F. Sciortino,Florence Ragon,Catherine E. Housecroft,Cameron J. Kepert,Suzanne M. Neville Chem. Commun., 2014,50, 3838-3840
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Michael Bachmann,Olivier Blacque,Koushik Venkatesan Dalton Trans., 2015,44, 10003-10013
-
Shushi Suzuki,Yousuke Tomita Dalton Trans., 2015,44, 4186-4194
Additional information on tert-butyl N-1-amino-3-(1-methyl-1H-pyrazol-5-yl)propan-2-ylcarbamate
Introduction to Tert-butyl N-1-amino-3-(1-methyl-1H-pyrazol-5-yl)propan-2-ylcarbamate (CAS No. 2228826-09-1)
Tert-butyl N-1-amino-3-(1-methyl-1H-pyrazol-5-yl)propan-2-ylcarbamate is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical research due to its unique structural properties and potential biological activities. This organocarbon derivative belongs to the class of carbamates, which are widely recognized for their role in medicinal chemistry as intermediates and active pharmaceutical ingredients (APIs). The presence of a pyrazole moiety in its structure enhances its pharmacological relevance, as pyrazole derivatives are known to exhibit a broad spectrum of biological functions, including anti-inflammatory, antimicrobial, and anticancer properties.
The compound's molecular structure consists of a tert-butyl group, which provides steric hindrance and influences its solubility and metabolic stability. Additionally, the N-1-amino and 3-(1-methyl-1H-pyrazol-5-yl)propan-2-yl substituents contribute to its complex interactions with biological targets. The CAS number 2228826-09-1 uniquely identifies this compound in scientific literature and databases, facilitating accurate referencing and research continuity.
In recent years, there has been a growing interest in developing novel therapeutic agents that leverage the structural diversity of heterocyclic compounds. The pyrazole scaffold, in particular, has been extensively studied for its ability to modulate various biological pathways. For instance, recent studies have highlighted the potential of pyrazole derivatives in inhibiting kinases and other enzymes involved in cancer progression. The tert-butyl N-1-amino-3-(1-methyl-1H-pyrazol-5-yl)propan-2-ylcarbamate is being explored as a lead compound in these investigations due to its promising pharmacokinetic profile and preliminary in vitro results.
One of the key advantages of this compound is its stability under various conditions, which is crucial for pharmaceutical applications. The carbamate group not only enhances the compound's solubility in aqueous solutions but also provides a site for further functionalization, allowing for the development of more complex derivatives with tailored biological activities. This flexibility makes it an attractive candidate for drug discovery programs aimed at addressing unmet medical needs.
Recent advancements in computational chemistry have enabled researchers to predict the binding affinities and mechanisms of action of small molecules like tert-butyl N-1-amino-3-(1-methyl-1H-pyrazol-5-yl)propan-2-ylcarbamate with high accuracy. These computational studies have suggested that the compound may interact with target proteins through multiple binding sites, leading to potent and selective inhibition. This insight has guided experimental efforts to optimize its structure for improved efficacy and reduced side effects.
The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Modern synthetic methodologies, such as transition metal-catalyzed cross-coupling reactions and microwave-assisted synthesis, have been employed to streamline the process. These techniques not only improve efficiency but also minimize waste, aligning with the principles of green chemistry. The synthetic route to tert-butyl N-1-amino-3-(1-methyl-1H-pyrazol-5-yl)propan-2-ylcarbamate has been documented in several patents and scientific articles, providing a valuable resource for researchers in the field.
In conclusion, tert-butyl N-1-amino-3-(1-methyl-1H-pyrazol -5 -yl)propan -2 -ylcarbamate (CAS No. 2228826 -09 -1) represents a significant advancement in pharmaceutical research due to its unique structural features and promising biological activities. Its investigation as a potential therapeutic agent is driven by the growing understanding of pyrazole derivatives' pharmacological significance and the need for novel drugs with improved efficacy and safety profiles. As research continues to uncover new applications for this compound, it is expected to play a crucial role in the development of next-generation pharmaceuticals.
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